[2-(2-Chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone oxime
Overview
Description
2-(2-Chloro-6-fluorophenyl)cyclopropyl: methanone oxime is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, chloro and fluoro substituents on the phenyl rings, and an oxime functional group2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime typically involves multiple steps, starting with the formation of the cyclopropyl ring and subsequent introduction of the chloro and fluoro substituents2-(2-chloro-6-fluorophenyl)cyclopropylmethanone. Common synthetic routes may include:
Cyclopropanation Reactions: : Using reagents like diazomethane or Simmons-Smith reagents to form the cyclopropyl ring.
Halogenation: : Introducing chlorine and fluorine atoms through electrophilic aromatic substitution reactions.
Oxime Formation: : Converting the ketone group to an oxime using hydroxylamine under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the oxime group to a nitroso or nitro group.
Reduction: : Reducing the oxime group to an amine.
Substitution: : Replacing the chloro or fluoro substituents with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium(VI) compounds.
Reduction: : Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions to achieve the desired substitution.
Major Products Formed
Oxidation: : Formation of nitroso derivatives or nitro compounds.
Reduction: : Production of amine derivatives.
Substitution: : Generation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial or antiviral properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime exerts its effects involves interactions with specific molecular targets and pathways. The oxime group may play a crucial role in binding to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
2-(2-Chloro-6-fluorophenyl)cyclopropyl(4-fluorophenyl)methanone: : Lacks the oxime group.
2-(2-Chloro-6-fluorophenyl)cyclopropyl(4-fluorophenyl)methanone O-(2,4-dichlorobenzyl)oxime: : Contains an additional benzyl group.
The presence of the oxime group in 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime distinguishes it from these similar compounds and may contribute to its unique properties and applications.
Properties
IUPAC Name |
(NE)-N-[[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO/c17-13-2-1-3-14(19)15(13)11-8-12(11)16(20-21)9-4-6-10(18)7-5-9/h1-7,11-12,21H,8H2/b20-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXMNOYJSMDBBD-SILNSSARSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NO)C2=CC=C(C=C2)F)C3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N\O)/C2=CC=C(C=C2)F)C3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328173 | |
Record name | (NE)-N-[[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648950 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338415-78-4 | |
Record name | (NE)-N-[[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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